molecular formula C12H14 B13747697 Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- CAS No. 27237-73-6

Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)-

Cat. No.: B13747697
CAS No.: 27237-73-6
M. Wt: 158.24 g/mol
InChI Key: JVSQYAKRTBPSLB-UHFFFAOYSA-N
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Description

Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple rings, including four-membered, five-membered, six-membered, seven-membered, and eight-membered rings . Its intricate structure makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves multiple steps, typically starting with simpler organic molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the tricyclic structure. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling complex organic reactions. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted tricyclic compounds.

Scientific Research Applications

Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- has several scientific research applications, including:

    Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo(4.2.1.02,5)nona-3,7-diene: A similar tricyclic compound without the 9-(1-methylethylidene) group.

    Bicyclo(4.2.1)nonane: A related bicyclic compound with a simpler structure.

    Cyclohexane: A monocyclic compound with a six-membered ring.

Uniqueness

Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is unique due to its complex tricyclic structure and the presence of multiple ring systems. This complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

27237-73-6

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

9-propan-2-ylidenetricyclo[4.2.1.02,5]nona-3,7-diene

InChI

InChI=1S/C12H14/c1-7(2)12-10-5-6-11(12)9-4-3-8(9)10/h3-6,8-11H,1-2H3

InChI Key

JVSQYAKRTBPSLB-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C=CC1C3C2C=C3)C

Origin of Product

United States

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